N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Sulfonylation of the Thiophene Ring: The thiophene ring is sulfonylated using reagents like sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with Pyridine: The pyridine moiety is introduced via a nucleophilic substitution reaction, where the pyridine ring is coupled with the piperidine intermediate.
Final Assembly: The final step involves the acylation of the piperidine intermediate with an acetic acid derivative to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
This compound may serve as a ligand in coordination chemistry, potentially forming complexes with metals that could be used in catalysis or as probes in biological systems.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for drug development. It could be investigated for activity against various biological targets, including enzymes and receptors.
Industry
In material science, the compound’s unique structure could be explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific proteins or enzymes, modulating their activity. The pyridine and thiophene rings could facilitate binding to aromatic residues in proteins, while the sulfonyl group might engage in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-(pyridin-2-ylmethyl)-2-(1-(methylsulfonyl)piperidin-2-yl)acetamide: Features a methylsulfonyl group instead of a thiophen-2-ylsulfonyl group.
Uniqueness
N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and reactivity compared to similar compounds with phenyl or methylsulfonyl groups. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
Biological Activity
N-(pyridin-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine and thiophene moiety, which are known to contribute to various biological activities. Its molecular formula is C19H24N4O4S2, with a molecular weight of 456.5 g/mol.
Property | Value |
---|---|
Molecular Formula | C19H24N4O4S2 |
Molecular Weight | 456.5 g/mol |
CAS Number | 898430-38-1 |
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.
Case Study:
A study evaluated the efficacy of this compound against different tumor cell lines using MTT assays. The results indicated a significant reduction in cell viability, suggesting strong anticancer activity.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that it may inhibit bacterial growth by interfering with specific enzymatic pathways.
Table: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 3.12 μg/mL |
Escherichia coli | 12.5 μg/mL |
These results demonstrate that the compound is more effective against Staphylococcus aureus than Escherichia coli, highlighting its potential as an antibacterial agent.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
- Receptor Modulation: The compound could modulate receptor activity associated with inflammatory responses, contributing to its anti-inflammatory properties.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it can induce oxidative stress in microbial cells, leading to their death.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anticancer Studies: In vitro studies have shown that the compound can significantly reduce tumor cell proliferation through apoptosis induction.
- Antimicrobial Studies: Laboratory tests have demonstrated effective inhibition of bacterial strains, suggesting its potential use as an antibiotic.
- Mechanistic Insights: Investigations into the molecular pathways affected by this compound have revealed its role in modulating key signaling cascades involved in cell survival and death.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c21-16(19-13-14-6-1-3-9-18-14)12-15-7-2-4-10-20(15)25(22,23)17-8-5-11-24-17/h1,3,5-6,8-9,11,15H,2,4,7,10,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRFGNNSNKPRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.